10-hydroxy-(2E,8E)-decadien-4-ynoic acid
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Overview
Description
10-hydroxy-(2E,8E)-decadien-4-ynoic acid is a polyunsaturated fatty acid that is deca-2,8-dien-4-ynoic acid substituted at position 10 by a hydroxy group (the 2E,8E-geoisomer) It has a role as a metabolite. It is a straight-chain fatty acid, a medium-chain fatty acid, an acetylenic fatty acid and a hydroxy polyunsaturated fatty acid.
10-Hydroxy-(2E, 8E)-decadien-4-ynoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 10-Hydroxy-(2E, 8E)-decadien-4-ynoic acid has been primarily detected in urine. Within the cell, 10-hydroxy-(2E, 8E)-decadien-4-ynoic acid is primarily located in the cytoplasm and adiposome.
Scientific Research Applications
Discovery and Structural Analysis
- Identification in Fungi and Plants : A hydroxyl acetylenic acid closely related to 10-hydroxy-(2E,8E)-decadien-4-ynoic acid was identified in the basidiomycete Craterellus aureus, a type of mushroom, and its structure was elucidated using spectroscopic methods (Meng, 2008). Similarly, metabolites including related compounds were isolated from an endophytic fungus of Cephalotaxus hainanensis, showcasing the compound's occurrence in diverse biological systems (Dai et al., 2009).
Chemical Synthesis
- Synthetic Approaches : Research has been conducted on synthesizing variants of this compound, emphasizing its importance in biological studies. For example, methods for synthesizing related compounds like 9-oxo-and 10-hydroxy-2E-decenoic acids were explored, highlighting the compound's synthetic accessibility and relevance in chemical research (Ishmuratov et al., 2008).
Biological Activities
- Antioxidant Activity : Compounds structurally similar to this compound, derived from Cydonia vulgaris fruits, demonstrated notable antioxidant activities. These activities suggest potential therapeutic applications of related compounds in oxidative stress-related conditions (Fiorentino et al., 2006).
- Pheromonal and Attractive Properties : Certain derivatives, like 10-hydroxy-2-decenoic acids, are important components of bee pheromones, indicating their role in insect communication and potential applications in beekeeping and agriculture (Kharisov et al., 2002). Additionally, certain esters of related acids found in pears have shown to attract codling moth larvae, suggesting their use in pest management strategies (Knight & Light, 2001).
Potential Applications
- Role in Flavor and Aroma : Acids similar to this compound discovered in golden chanterelles influence taste, indicating their potential use in the food industry for flavor enhancement (Mittermeier et al., 2018).
- Titration Indicator Development : Derivatives of 10-hydroxy-decahydroacridine-1,8-dione have been synthesized and explored as indicators in acid-base titration, demonstrating the compound's utility in analytical chemistry (Pyrko, 2021).
Properties
Molecular Formula |
C10H12O3 |
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Molecular Weight |
180.2 g/mol |
IUPAC Name |
(2E,8E)-10-hydroxydeca-2,8-dien-4-ynoic acid |
InChI |
InChI=1S/C10H12O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h5-8,11H,1,3,9H2,(H,12,13)/b7-5+,8-6+ |
InChI Key |
YKLIFQPPZZVFPR-KQQUZDAGSA-N |
Isomeric SMILES |
C(CC#C/C=C/C(=O)O)/C=C/CO |
Canonical SMILES |
C(CC#CC=CC(=O)O)C=CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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